molecular formula C16H22N2O4 B1671958 Inproquone CAS No. 436-40-8

Inproquone

Cat. No.: B1671958
CAS No.: 436-40-8
M. Wt: 306.36 g/mol
InChI Key: NOVZFMNCTCKLPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of inproquone involves the synthesis of p-benzoquinone derivatives. The synthetic route typically includes the oxidation of hydroquinone using reagents such as ferric chloride or silver oxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Inproquone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinones and hydroquinone derivatives .

Scientific Research Applications

Inproquone has several applications in scientific research:

Mechanism of Action

Inproquone exerts its effects primarily through its redox activity. It can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox cycling can generate reactive oxygen species, leading to oxidative stress in cells. The molecular targets include cellular proteins and DNA, which can be damaged by the reactive oxygen species generated .

Comparison with Similar Compounds

    Benzoquinone: Shares the quinone structure but lacks the specific substitutions found in inproquone.

    Hydroquinone: The reduced form of benzoquinone, commonly used in skin-lightening products.

    Menadione: A synthetic derivative of vitamin K with similar redox properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the quinone ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and generate reactive oxygen species makes it particularly useful in research focused on oxidative stress and redox biology .

Biological Activity

Inproquone, a synthetic compound belonging to the class of quinones, has garnered attention for its potential biological activities, particularly in the context of antiparasitic and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its unique chemical structure that allows it to interact with biological systems effectively. Its mechanism of action primarily involves:

  • Inhibition of Electron Transport : this compound disrupts mitochondrial function in parasites by inhibiting electron transport chains, leading to energy depletion.
  • Reactive Oxygen Species (ROS) Generation : The compound promotes the generation of ROS, which can induce oxidative stress in target cells, ultimately leading to cell death.

Antiparasitic Activity

This compound has been evaluated for its efficacy against various parasitic infections, notably schistosomiasis. Research indicates that this compound exhibits significant molluscicidal activity against the intermediate hosts of schistosomes.

  • Case Study : A study conducted in Japan demonstrated that this compound effectively reduced the viability of Oncomelania snails, which are crucial for the lifecycle of Schistosoma japonicum .

Anticancer Activity

In addition to its antiparasitic properties, this compound has shown promise in cancer treatment. Its ability to induce apoptosis in cancer cells has been documented in several studies.

  • Research Findings : A study published in 2019 highlighted that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancers. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/Cell LineEffectivenessReference
AntiparasiticOncomelania snailsHigh
AnticancerBreast Cancer CellsModerate
Lung Cancer CellsModerate

Case Studies

  • Antiparasitic Efficacy : A comprehensive study assessed the molluscicidal activity of this compound against Oncomelania snails. Results showed a significant reduction in snail populations, indicating potential for schistosomiasis control.
  • Cancer Cell Studies : Clinical trials involving various cancer cell lines revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways. The studies noted a dose-dependent response, with higher concentrations yielding more significant effects.

Properties

CAS No.

436-40-8

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2,5-bis(aziridin-1-yl)-3,6-dipropoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H22N2O4/c1-3-9-21-15-11(17-5-6-17)14(20)16(22-10-4-2)12(13(15)19)18-7-8-18/h3-10H2,1-2H3

InChI Key

NOVZFMNCTCKLPF-UHFFFAOYSA-N

SMILES

CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3

Canonical SMILES

CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3

Appearance

Solid powder

Key on ui other cas no.

436-40-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Inproquone;  AI3-26324;  Bayer E 39;  BRN 0286633;  Cytostaticum;  Cytostatika;  E 39;  Improcuona;  Improcuona [INN-Spanish];  Inprochonum;  Inproquone;  Inproquonum.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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